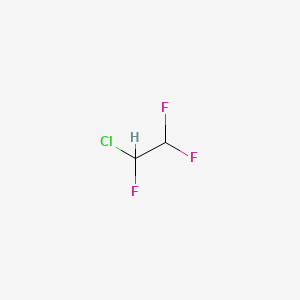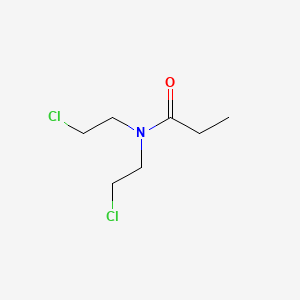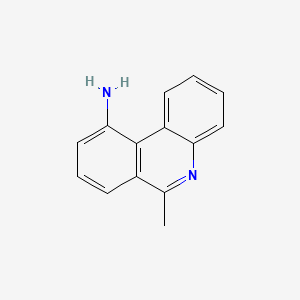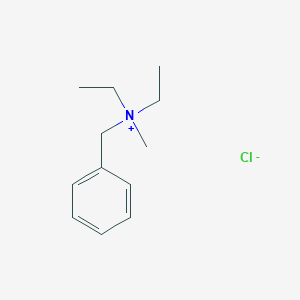
N-Benzyl-N-ethyl-N-methylethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-ethyl-N-methylethanaminium chloride: is a quaternary ammonium compound with the molecular formula C12H20ClN . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-methylethanaminium chloride typically involves the quaternization of N-Benzyl-N-ethyl-N-methylethanamine with a suitable alkylating agent, such as methyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
N-Benzyl-N-ethyl-N-methylethanamine+Methyl chloride→N-Benzyl-N-ethyl-N-methylethanaminium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-N-methylethanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, the compound can be oxidized to form corresponding oxides.
Reduction Reactions: It can also undergo reduction reactions to yield different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products include substituted ammonium salts.
Oxidation Reactions: The products are usually oxides or hydroxylated derivatives.
Reduction Reactions: The primary products are reduced amine derivatives.
Scientific Research Applications
N-Benzyl-N-ethyl-N-methylethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Industry: The compound is utilized in the production of surfactants, disinfectants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-N-methylethanaminium chloride involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with specific proteins, altering their function and activity. The molecular targets include membrane-bound enzymes and ion channels, which are crucial for maintaining cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylethanolamine: A related compound with similar structural features but different functional groups.
N-Benzyl-N-ethyl-N-methylamine: Another quaternary ammonium compound with comparable properties.
Uniqueness
N-Benzyl-N-ethyl-N-methylethanaminium chloride is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds.
Properties
CAS No. |
5197-81-9 |
|---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.75 g/mol |
IUPAC Name |
benzyl-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-4-13(3,5-2)11-12-9-7-6-8-10-12;/h6-10H,4-5,11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MJFAFTCWHINPPV-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



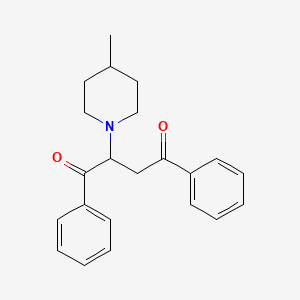
![(1R,9R,10R,11S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,11-diol](/img/structure/B14745804.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14745828.png)
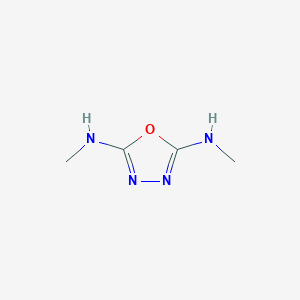
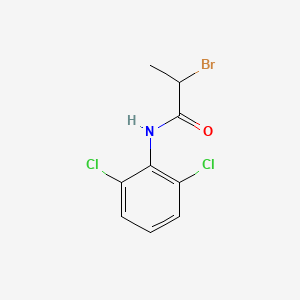
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)

